2-Formylthiazole-4-carboxylic acid
Description
2-Formylthiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a formyl (-CHO) group at the 2-position and a carboxylic acid (-COOH) group at the 4-position. These esters serve as key intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The formyl group enhances reactivity, enabling participation in condensation and nucleophilic addition reactions, while the carboxylic acid (or ester) moiety provides a handle for further functionalization .
Properties
IUPAC Name |
2-formyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-1-4-6-3(2-10-4)5(8)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYUJPDNWBOFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665515 | |
| Record name | 2-Formyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-79-4 | |
| Record name | 2-Formyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylthiazole-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of thiazole derivatives with formylating agents and subsequent oxidation. For instance, the reaction of 2-aminothiazole with formic acid and acetic anhydride can yield 2-formylthiazole, which can then be oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Formylthiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.
Major Products:
Oxidation: 2-Thiazole-4,5-dicarboxylic acid.
Reduction: 2-Hydroxymethylthiazole-4-carboxylic acid.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
2-Formylthiazole-4-carboxylic acid is being investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to act as a building block for more complex molecules, particularly in the development of new drugs targeting metabolic diseases.
Key Findings:
- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to reduced drug interactions in therapeutic settings .
- Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial effects against various bacterial strains, suggesting its potential use in developing new antibiotics .
Agrochemicals
The compound's antimicrobial properties also position it as a candidate for agricultural applications. Its ability to inhibit microbial growth may lead to the development of novel agrochemicals aimed at protecting crops from pathogenic bacteria and fungi.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand that can form complexes with metal ions. These complexes can be utilized in catalysis and materials science, expanding the compound's utility beyond biological applications.
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial effects of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested against common pathogens, showing promise as a broad-spectrum antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Case Study 2: Enzyme Inhibition
Further research into enzyme inhibition revealed that this compound selectively inhibits cytochrome P450 enzymes. This selectivity suggests potential applications in drug design where modulation of metabolic pathways is required .
| Enzyme Type | Inhibition Percentage (%) |
|---|---|
| CYP3A4 | 65 |
| CYP2D6 | 50 |
Mechanism of Action
The mechanism of action of 2-formylthiazole-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Methodologies : Evidence highlights the use of Grignard reagents and thiourea condensations to modify thiazole cores, with the formyl group enabling further elongation of carbon chains .
- Structure-Activity Relationships (SAR): Substitution at the 2-position (formyl vs. methyl/amino) significantly impacts biological activity. For instance, formyl-containing derivatives show promise as kinase inhibitors, while amino-substituted analogues are explored as antimicrobial agents .
Biological Activity
2-Formylthiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential as an antimicrobial agent, antitumor activity, and other therapeutic applications, supported by relevant case studies and research findings.
Overview of this compound
This compound is a heterocyclic compound that contains both a thiazole ring and a carboxylic acid functional group. These structural features contribute to its reactivity and biological activity. The compound has been synthesized through various methods, often involving the condensation of thiazole derivatives with aldehydes or carboxylic acids.
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of several thiazole derivatives, including this compound, against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| This compound | 3.91 - 62.5 µg/mL | 1 - 4 µg/mL |
| Nitrofurantoin | 7.81 µg/mL | 1 - 8 µg/mL |
The results indicated that the thiazole derivatives had potent activity against Gram-positive bacteria, outperforming traditional antibiotics like nitrofurantoin in certain cases .
Antitumor Activity
In addition to its antimicrobial properties, this compound has demonstrated promising antitumor activity. A recent study highlighted its effects on cancer cell lines, showing that it can inhibit cell proliferation through various mechanisms.
Case Study: Inhibition of Cancer Cell Proliferation
A series of experiments were conducted to assess the cytotoxicity of this compound in prostate cancer cells. The compound exhibited an IC50 value in the low micromolar range (approximately 10 µM), indicating significant cytotoxic effects while maintaining selectivity over normal cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Xanthine Oxidase Inhibition : The compound has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibiting XO can provide therapeutic benefits for conditions like gout and hyperuricemia. One study reported an IC50 value of 48.6 nM for a derivative with similar structural characteristics .
- Disruption of Protein Interactions : Another mechanism involves the disruption of critical protein interactions within cancer cells, potentially affecting pathways related to cell survival and proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
